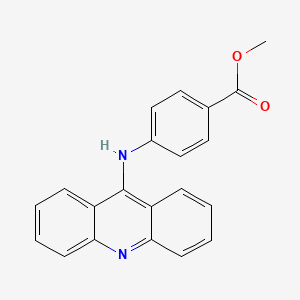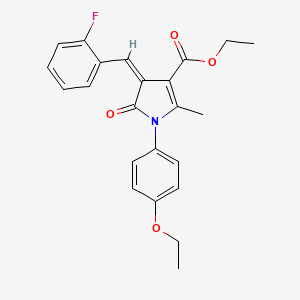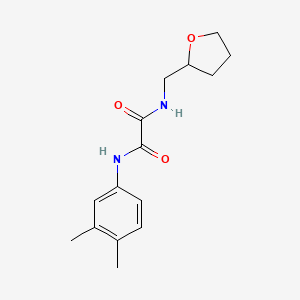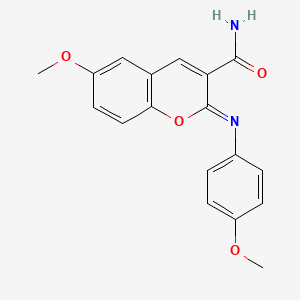
p-(9-Acridinylamino)benzoic acid methyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(9-Acridinylamino)benzoic acid methyl ester hydrochloride: is a chemical compound that combines the structural features of acridine and benzoic acid. Acridine is a nitrogen-containing heterocyclic compound known for its fluorescent properties and biological activity, while benzoic acid is a simple aromatic carboxylic acid. The methyl ester form of benzoic acid is often used in organic synthesis and industrial applications. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-(9-Acridinylamino)benzoic acid methyl ester hydrochloride typically involves the following steps:
Nitration of Benzoic Acid: Benzoic acid is nitrated to form p-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group, yielding p-aminobenzoic acid.
Esterification: p-Aminobenzoic acid is esterified with methanol in the presence of an acid catalyst to form p-(aminomethyl)benzoate.
Coupling with Acridine: The amino group of p-(aminomethyl)benzoate is coupled with 9-chloroacridine to form p-(9-acridinylamino)benzoic acid methyl ester.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acridine moiety, leading to the formation of acridone derivatives.
Reduction: Reduction reactions can occur at the nitro group (if present) or the acridine ring, leading to various reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic or basic conditions (HCl or NaOH) are used for hydrolysis.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Reduced acridine derivatives.
Substitution: Halogenated or nitrated derivatives.
Hydrolysis: p-(9-Acridinylamino)benzoic acid.
Applications De Recherche Scientifique
Chemistry:
- Used as a fluorescent probe in various chemical analyses due to its acridine moiety.
- Acts as an intermediate in the synthesis of more complex organic compounds.
Biology:
- Employed in the study of DNA intercalation and its effects on DNA structure and function.
- Used in fluorescence microscopy and imaging techniques.
Medicine:
- Investigated for its potential anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
- Explored as a potential antimicrobial agent.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of fluorescent markers and sensors.
Mécanisme D'action
The mechanism of action of p-(9-Acridinylamino)benzoic acid methyl ester hydrochloride primarily involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s fluorescent properties also make it useful for imaging and tracking biological processes.
Comparaison Avec Des Composés Similaires
Acridine Orange: Another acridine derivative used as a fluorescent dye and DNA intercalator.
Proflavine: An acridine-based compound with antimicrobial and anticancer properties.
Methyl Orange: A methyl ester derivative used as a pH indicator.
Uniqueness:
- p-(9-Acridinylamino)benzoic acid methyl ester hydrochloride combines the properties of acridine and benzoic acid, making it unique in its dual functionality as a fluorescent probe and a DNA intercalator.
- Its hydrochloride salt form enhances its solubility, making it more versatile for various applications in research and industry.
Propriétés
Numéro CAS |
51207-87-5 |
|---|---|
Formule moléculaire |
C21H16N2O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
methyl 4-(acridin-9-ylamino)benzoate |
InChI |
InChI=1S/C21H16N2O2/c1-25-21(24)14-10-12-15(13-11-14)22-20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13H,1H3,(H,22,23) |
Clé InChI |
MLKVTCNOWUQOQC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641850.png)
![1-(4-Ethylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B11641852.png)

![4-[(4-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11641862.png)
![4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol](/img/structure/B11641864.png)
![(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11641868.png)
![(6Z)-2-butyl-6-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641882.png)

![ethyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(2-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11641892.png)
![(5Z)-3-(4-chlorobenzyl)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11641900.png)
![Methyl 4-[({3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11641903.png)
